4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide
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Overview
Description
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, a pyridinyl group at position 2, and a carboxamide group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with pyridine-4-carboxamide in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(pyridin-4-yl)pyrimidine-5-carboxamide.
Reduction: Formation of 4,6-dihydroxy-2-(pyridin-4-yl)pyrimidine-5-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the pyridinyl and carboxamide groups.
4,6-Dihydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridinyl group at a different position.
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine: Lacks the carboxamide group.
Uniqueness
4,6-Dihydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of both the pyridinyl and carboxamide groups, which confer specific chemical and biological properties. These functional groups enhance its potential as a versatile building block and its ability to interact with biological targets.
Properties
Molecular Formula |
C10H8N4O3 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-hydroxy-6-oxo-2-pyridin-4-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-7(15)6-9(16)13-8(14-10(6)17)5-1-3-12-4-2-5/h1-4H,(H2,11,15)(H2,13,14,16,17) |
InChI Key |
TZTJHWGUTDLLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)C(=O)N)O |
Origin of Product |
United States |
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